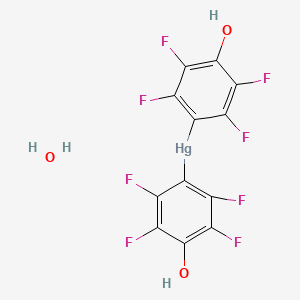
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a hydroxymethyl group and two dimethyl groups attached to the L-ornithinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide typically involves the reaction of L-ornithine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: L-ornithine is reacted with formaldehyde in the presence of a base to form the hydroxymethyl derivative.
Step 2: The hydroxymethyl derivative is then reacted with dimethylamine to introduce the dimethyl groups.
The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(Carboxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide.
Reduction: Formation of N-(Methyl)-N~5~,N~5~-dimethyl-L-ornithinamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide involves its interaction with specific molecular targets. The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The dimethyl groups enhance the compound’s stability and solubility, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(Hydroxymethyl)glycoluril: Shares the hydroxymethyl functional group but has a different core structure.
N-(Hydroxymethyl)acrylamide: Contains the hydroxymethyl group and is used in polymer chemistry.
N-(Hydroxymethyl)formamide: Another compound with a hydroxymethyl group, used in various chemical reactions.
Uniqueness
N-(Hydroxymethyl)-N~5~,N~5~-dimethyl-L-ornithinamide is unique due to the presence of both hydroxymethyl and dimethyl groups attached to the L-ornithinamide backbone. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
920033-13-2 |
|---|---|
Fórmula molecular |
C8H19N3O2 |
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(dimethylamino)-N-(hydroxymethyl)pentanamide |
InChI |
InChI=1S/C8H19N3O2/c1-11(2)5-3-4-7(9)8(13)10-6-12/h7,12H,3-6,9H2,1-2H3,(H,10,13)/t7-/m0/s1 |
Clave InChI |
SDCWNGCNECIBIE-ZETCQYMHSA-N |
SMILES isomérico |
CN(C)CCC[C@@H](C(=O)NCO)N |
SMILES canónico |
CN(C)CCCC(C(=O)NCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-](/img/structure/B14190353.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide](/img/structure/B14190360.png)
![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)


![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)






